

# Spectroscopic Data of 8-Hydroxy-ar-turmerone: A Technical Guide

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|----------------------|------------------------|-----------|
| Compound Name:       | 8-Hydroxy-ar-turmerone |           |
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This technical guide provides a comprehensive overview of the spectroscopic data for **8-Hydroxy-ar-turmerone**, a sesquiterpenoid found in species such as Curcuma longa and Kelussia odoratissima.[1][2] The information is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry. This document compiles available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, outlines relevant experimental protocols, and presents a logical workflow for spectroscopic analysis.

#### **Core Spectroscopic Data**

The spectroscopic data for **8-Hydroxy-ar-turmerone** is summarized below. Due to the limited availability of complete public data for **8-Hydroxy-ar-turmerone**, data for the closely related parent compound, ar-turmerone, is included for comparative purposes where noted.

#### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

While a complete set of high-resolution NMR data for **8-Hydroxy-ar-turmerone** is not readily available in the public domain, a <sup>1</sup>H NMR spectrum has been published.[2] The following table details the available proton NMR data and provides expected shifts for the carbon NMR based on the known structure.

Table 1: NMR Spectroscopic Data for **8-Hydroxy-ar-turmerone** 



| <sup>1</sup> H NMR (Proton) | <sup>13</sup> C NMR (Carbon) |            |                               |
|-----------------------------|------------------------------|------------|-------------------------------|
| Atom No.                    | Chemical Shift (ppm)         | Atom No.   | Expected Chemical Shift (ppm) |
| H-1'                        | 7.10-7.25 (m)                | C-1'       | ~140                          |
| H-2', H-6'                  | 7.10-7.25 (m)                | C-2', C-6' | ~129                          |
| H-3', H-5'                  | 7.10-7.25 (m)                | C-3', C-5' | ~127                          |
| H-4'                        | Not specified                | C-4'       | ~136                          |
| H-2                         | 6.05 (s)                     | C-1        | Not Available                 |
| H-5                         | Not specified                | C-2        | ~125                          |
| H-6                         | Not specified                | C-3        | ~155                          |
| H-7                         | Not specified                | C-4        | ~200 (C=O)                    |
| H-8                         | Not specified                | C-5        | ~75 (C-OH)                    |
| H-10                        | 1.85 (s)                     | C-6        | ~50                           |
| H-11                        | 2.10 (s)                     | C-7        | ~22                           |
| H-12                        | 1.24 (d)                     | C-8        | Not Available                 |
| H-13                        | 2.30 (s)                     | C-10       | ~20                           |
| ОН                          | Not specified                | C-11       | ~27                           |
| C-12                        | ~18                          |            |                               |
| C-13                        | ~21                          | _          |                               |

Note: The <sup>1</sup>H NMR data is interpreted from the spectrum available in Karimian et al., 2017.[2] The <sup>13</sup>C NMR data is estimated and not experimentally verified from the available literature.

## **Infrared (IR) Spectroscopy**

Specific IR spectral data for **8-Hydroxy-ar-turmerone** is not available. However, the spectrum is expected to be very similar to that of ar-turmerone, with the addition of a broad O-H stretching band.



Table 2: IR Spectroscopic Data (Reference: ar-turmerone)

| Functional Group                                      | Expected Absorption Range (cm <sup>-1</sup> ) | Reference Data (ar-<br>turmerone) (cm <sup>-1</sup> ) |
|---|---|---|
| O-H Stretch (Alcohol)                                 | 3200-3600 (broad)                             | Not Applicable  |
| C-H Stretch (Aromatic)                                | 3000-3100                                     | 2988.7, 2936.8  |
| C-H Stretch (Aliphatic)                               | 2850-3000                                     | 2988.7, 2936.8  |
| C=O Stretch ( $\alpha$ , $\beta$ -unsaturated ketone) | 1650-1690                                     | 1735.4, 1446.2  |
| C=C Stretch (Aromatic)                                | 1450-1600                                     | 2988.7, 2936.8  |
| C-O Stretch (Alcohol)                                 | 1050-1260                                     | Not Applicable  |
| C-H Bend  | Not specified                                 | 939.0, 847.4  |

Reference data for ar-turmerone from Surwase et al., 2011.

#### **Mass Spectrometry (MS)**

The molecular formula for **8-Hydroxy-ar-turmerone** is C<sub>15</sub>H<sub>20</sub>O<sub>2</sub>.[2]

Table 3: Mass Spectrometry Data for 8-Hydroxy-ar-turmerone

| Parameter  | Value                                       |
|--|---|
| Molecular Formula  | C15H20O2                                    |
| Molecular Weight   | 232.32 g/mol                                |
| Mass of Molecular Ion [M]+                                 | m/z 232                                     |
| Expected Key Fragmentations                                | [M-H <sub>2</sub> O] <sup>+</sup> (m/z 214) |
| [M-C <sub>3</sub> H <sub>7</sub> O] <sup>+</sup> (m/z 173) |   |
| C <sub>9</sub> H <sub>11</sub> + (m/z 119)                 |   |
| C <sub>7</sub> H <sub>7</sub> + (m/z 91)                   |   |



Note: Fragmentation pattern is predicted based on the structure and common fragmentation pathways for similar molecules.

## **Experimental Protocols**

The following are generalized protocols for the isolation and spectroscopic analysis of **8-Hydroxy-ar-turmerone** from a plant matrix.

#### **Isolation of 8-Hydroxy-ar-turmerone**

- Extraction: The dried and powdered plant material (e.g., rhizomes of Curcuma longa or aerial parts of Kelussia odoratissima) is subjected to extraction with a suitable solvent such as methanol or ethanol, often using a Soxhlet apparatus.
- Fractionation: The crude extract is concentrated under reduced pressure. The resulting
  residue is then suspended in a water-methanol mixture and partitioned successively with
  solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate, to separate
  compounds based on their polarity.
- Chromatographic Purification: The fraction containing the target compound (typically the less polar fractions for sesquiterpenoids) is subjected to column chromatography over silica gel.
   The column is eluted with a gradient of solvents, for example, a mixture of hexane and ethyl acetate, with increasing polarity. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
- Final Purification: Fractions showing the presence of **8-Hydroxy-ar-turmerone** are combined and may be further purified by preparative TLC or High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

#### **Spectroscopic Analysis**

- NMR Spectroscopy: The purified compound is dissolved in a deuterated solvent (e.g., CDCl<sub>3</sub> or DMSO-d<sub>6</sub>). <sup>1</sup>H NMR, <sup>13</sup>C NMR, and 2D NMR (such as COSY, HSQC, and HMBC) spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).
- IR Spectroscopy: A small amount of the pure compound is analyzed using a Fourier
   Transform Infrared (FTIR) spectrometer, typically as a thin film on a KBr disc or using an ATR



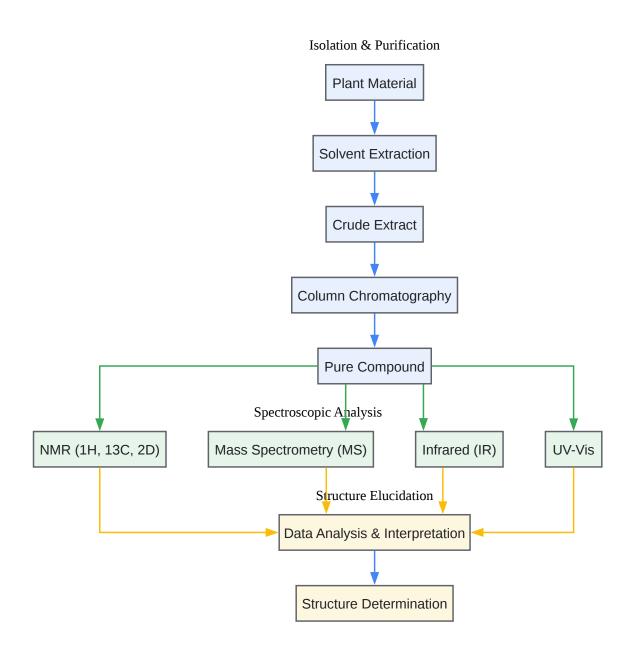
(Attenuated Total Reflectance) accessory.

 Mass Spectrometry: The mass spectrum is obtained using a mass spectrometer, often coupled with Gas Chromatography (GC-MS) for volatile compounds, or by direct injection into an Electrospray Ionization (ESI) or Electron Impact (EI) source. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

#### **Visualization of Spectroscopic Workflow**

The following diagram illustrates a typical workflow for the spectroscopic identification of a natural product like **8-Hydroxy-ar-turmerone**.





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Caption: Workflow for Natural Product Spectroscopic Analysis.



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